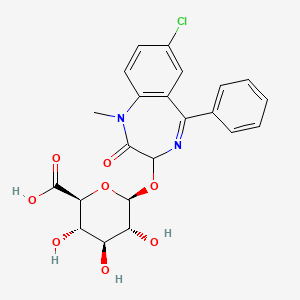

Temazepam glucuronide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Temazepam glucuronide is a metabolite of temazepam, a short-acting benzodiazepine commonly used to treat insomnia and anxiety disorders . Temazepam undergoes phase II metabolism in the liver, where it is conjugated with glucuronic acid to form this compound . This compound is primarily excreted in the urine and is not naturally occurring, only found in individuals exposed to temazepam or its derivatives .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Temazepam glucuronide is synthesized through the enzymatic conjugation of temazepam with glucuronic acid. This process typically involves the use of recombinant β-glucuronidase enzymes, which catalyze the reaction under specific pH conditions . The reaction is optimized by varying temperature, enzyme volume, and reaction time to achieve complete hydrolysis of the glucuronide conjugates .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale enzymatic hydrolysis. The process is carried out in controlled environments to ensure high yield and purity. The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) is common for the analysis and validation of the produced compound .

Analyse Des Réactions Chimiques

Types of Reactions: Temazepam glucuronide primarily undergoes hydrolysis reactions, where the glucuronide moiety is cleaved to release free temazepam . This reaction is facilitated by β-glucuronidase enzymes.

Common Reagents and Conditions: The hydrolysis of this compound is typically performed using recombinant β-glucuronidase enzymes at specific pH levels (e.g., pH 5.0 to 6.8) and temperatures (room temperature to slightly elevated) . The reaction conditions are optimized to ensure complete hydrolysis within a short time frame.

Major Products Formed: The major product formed from the hydrolysis of this compound is free temazepam, which can then undergo further metabolic processes or be excreted in the urine .

Applications De Recherche Scientifique

Temazepam glucuronide has several scientific research applications, particularly in the fields of pharmacokinetics and forensic toxicology. It is used to study the metabolism and excretion of temazepam in humans . The compound is also valuable in drug screening and monitoring, as its presence in biological samples can indicate recent temazepam use . Additionally, this compound is used in the development and validation of analytical methods for detecting benzodiazepine metabolites in clinical and forensic settings .

Mécanisme D'action

Temazepam glucuronide itself does not exert pharmacological effects. Instead, it is a metabolite formed from the conjugation of temazepam with glucuronic acid. Temazepam, the parent compound, acts as a gamma-aminobutyric acid (GABA) modulator, enhancing the inhibitory effects of GABA on the central nervous system . This results in sedation, hypnosis, muscle relaxation, and anxiolytic effects .

Comparaison Avec Des Composés Similaires

Temazepam glucuronide is similar to other benzodiazepine glucuronides, such as oxazepam glucuronide and lorazepam glucuronide . These compounds share similar metabolic pathways and are formed through the conjugation of their respective parent benzodiazepines with glucuronic acid . this compound is unique in its specific formation from temazepam and its distinct pharmacokinetic properties .

List of Similar Compounds:- Oxazepam glucuronide

- Lorazepam glucuronide

- Diazepam glucuronide

Propriétés

Numéro CAS |

3703-53-5 |

|---|---|

Formule moléculaire |

C22H21ClN2O8 |

Poids moléculaire |

476.9 g/mol |

Nom IUPAC |

(2S,3S,4S,5R,6S)-6-[(7-chloro-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C22H21ClN2O8/c1-25-13-8-7-11(23)9-12(13)14(10-5-3-2-4-6-10)24-19(20(25)29)33-22-17(28)15(26)16(27)18(32-22)21(30)31/h2-9,15-19,22,26-28H,1H3,(H,30,31)/t15-,16-,17+,18-,19?,22-/m0/s1 |

Clé InChI |

KFYGTOURBGCWNQ-RYQNVSPKSA-N |

SMILES isomérique |

CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=CC=C4 |

SMILES canonique |

CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-((3-Ethyl-3H-imidazo[4,5-c]pyridin-2-yl)methyl)-1H-imidazol-2-yl)thiazole](/img/structure/B15290066.png)

![6-[(3-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine](/img/structure/B15290079.png)

![5-hydroxy-4-[(E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B15290119.png)